molecular formula C9H9F2NO2 B1445162 4-(Dimethylamino)-3,5-difluorobenzoic acid CAS No. 244134-21-2

4-(Dimethylamino)-3,5-difluorobenzoic acid

Cat. No. B1445162
M. Wt: 201.17 g/mol
InChI Key: MMXTZPBDHBIRNX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline have been synthesized and characterized using spectral, thermal, and optical studies .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(Dimethylamino)benzoic acid has been analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .


Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP), a derivative of pyridine, is known for its basicity and is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 4-Dimethylaminopyridine (DMAP) is a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Scientific Research Applications

Potential Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds like 4-(Dimethylamino)-3,5-difluorobenzoic acid, which contain both amino and carboxylic acid functional groups, can be crucial intermediates in the synthesis of more complex molecules. These molecules could serve as building blocks for pharmaceuticals, with their fluorine atoms potentially increasing metabolic stability and membrane permeability (Laroum et al., 2019).

Material Science

The unique electronic properties imparted by the dimethylamino and difluorobenzoic acid groups could make this compound a candidate for the design of novel materials. This includes polymers or organic semiconductors, where the manipulation of electronic properties is crucial (Tsuda, Stafford, & Hussey, 2017).

Biological Studies

While direct biological applications of 4-(Dimethylamino)-3,5-difluorobenzoic acid were not found, related compounds with dimethylamino and fluorine substituents have been explored for their bioactivity, including as potential antimicrobial or anticancer agents. The presence of these functional groups might influence the compound's interaction with biological molecules, offering a pathway for the development of novel therapeutic agents (Burnett et al., 2019).

Analytical Chemistry Applications

The distinct chemical structure of 4-(Dimethylamino)-3,5-difluorobenzoic acid could make it useful in analytical chemistry as a reagent or a fluorescent probe, where its properties might be exploited in the detection or quantification of other molecules or ions in complex mixtures (Ilyasov et al., 2020).

Environmental Studies

Compounds with fluorine atoms are often studied for their environmental persistence and potential bioaccumulation. Thus, 4-(Dimethylamino)-3,5-difluorobenzoic acid could be studied within the context of environmental chemistry to assess its degradation pathways, toxicity, and potential impact on ecosystems (Qutob et al., 2022).

Safety And Hazards

Safety data sheets indicate that similar compounds can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(dimethylamino)-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(2)8-6(10)3-5(9(13)14)4-7(8)11/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXTZPBDHBIRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3,5-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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